Cas no 2580226-91-9 (4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid)

Technical Introduction: 4-4-({(Benzyloxy)carbonylamino}methyl)phenylbutanoic acid is a specialized organic compound featuring a phenylbutanoic acid backbone with a benzyloxycarbonyl (Cbz) protected amino-methyl substituent. This structure makes it a valuable intermediate in peptide synthesis and pharmaceutical research, where the Cbz group serves as a protective moiety for amines, enabling selective reactivity in multi-step transformations. The phenylbutanoic acid segment offers potential for further functionalization, enhancing its utility in drug design. Its well-defined chemical properties and stability under controlled conditions ensure consistent performance in synthetic applications. This compound is particularly useful in the development of bioactive molecules, where precise protection and deprotection strategies are critical.
4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid structure
2580226-91-9 structure
Product Name:4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid
CAS No:2580226-91-9
MF:C19H21NO4
MW:327.374345541
CID:5660843
PubChem ID:165893784
Update Time:2025-05-20

4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
    • EN300-27725815
    • 2580226-91-9
    • 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid
    • Inchi: 1S/C19H21NO4/c21-18(22)8-4-7-15-9-11-16(12-10-15)13-20-19(23)24-14-17-5-2-1-3-6-17/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,23)(H,21,22)
    • InChI Key: YYNQXCYJCJWZTI-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=CC(=CC=1)CCCC(=O)O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 327.14705815g/mol
  • Monoisotopic Mass: 327.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27725815-0.05g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
0.05g
$1224.0 2025-03-20
Enamine
EN300-27725815-0.1g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
0.1g
$1283.0 2025-03-20
Enamine
EN300-27725815-0.25g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
0.25g
$1341.0 2025-03-20
Enamine
EN300-27725815-0.5g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
0.5g
$1399.0 2025-03-20
Enamine
EN300-27725815-1.0g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
1.0g
$1458.0 2025-03-20
Enamine
EN300-27725815-2.5g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
2.5g
$2856.0 2025-03-20
Enamine
EN300-27725815-5.0g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
5.0g
$4226.0 2025-03-20
Enamine
EN300-27725815-10.0g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9 95.0%
10.0g
$6266.0 2025-03-20
Enamine
EN300-27725815-1g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9
1g
$1458.0 2023-09-10
Enamine
EN300-27725815-5g
4-[4-({[(benzyloxy)carbonyl]amino}methyl)phenyl]butanoic acid
2580226-91-9
5g
$4226.0 2023-09-10

Additional information on 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid

Professional Introduction to Compound with CAS No. 2580226-91-9 and Product Name: 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid

The compound with the CAS number 2580226-91-9 and the product name 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of functional groups such as the benzyloxy carbonylamino moiety and the phenylbutanoic acid backbone suggests a multifaceted role in biochemical interactions, making it a subject of intense study among researchers.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds that exhibit dual functionality, capable of interacting with multiple biological targets. The 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid structure is no exception. Its design allows for selective binding to various enzymes and receptors, which is crucial for developing drugs that can modulate complex biological pathways. This compound’s ability to serve as a precursor or intermediate in the synthesis of more complex molecules has made it a valuable asset in medicinal chemistry.

One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The benzyloxy carbonylamino group is known for its stability and ability to enhance the solubility and bioavailability of drug molecules. This property is particularly advantageous in formulations designed for oral administration or parenteral delivery. Furthermore, the phenylbutanoic acid moiety is associated with a range of pharmacological activities, including anti-inflammatory and analgesic effects. These characteristics make the compound a promising candidate for further investigation in therapeutic applications.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. The molecular architecture of 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid aligns well with current trends in medicinal chemistry, where optimizing both potency and selectivity is paramount. Computational modeling and experimental validation have shown that this compound can interact with specific protein targets, leading to modulations in cellular signaling pathways. Such interactions are critical for developing treatments against various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

The compound’s versatility also extends to its role as a building block in synthetic chemistry. The presence of reactive sites such as amine and carboxylic acid functionalities allows for further derivatization, enabling researchers to create libraries of analogs with tailored properties. This approach is particularly useful in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested for biological activity. The ease with which 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid can be modified makes it an ideal candidate for generating novel drug candidates.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique combination of functional groups provides opportunities for designing polymers and coatings with enhanced mechanical properties or biodegradability. For instance, incorporating this moiety into polymer chains can improve their solubility and thermal stability, making them suitable for use in advanced materials such as biodegradable plastics or smart coatings.

The synthesis of 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and continuous manufacturing processes, have been employed to streamline these reactions. These advancements not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.

Ethical considerations are also integral to the development and application of new chemical entities like this one. Ensuring that research is conducted responsibly involves rigorous safety protocols and adherence to regulatory guidelines. Public engagement and transparency about potential benefits and risks are essential components of responsible innovation in chemical sciences.

Looking ahead, the future prospects for 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid are bright. Ongoing research aims to explore its potential in treating emerging health challenges by targeting novel biological pathways or enhancing existing therapeutic strategies. Collaborations between academia and industry will play a crucial role in translating laboratory discoveries into clinical reality.

In conclusion, the compound with CAS number 2580226-91-9 and product name 4-4-({(benzyloxy)carbonylamino}methyl)phenylbutanoic acid exemplifies the intersection of innovation and precision in chemical research. Its unique structure offers diverse opportunities across pharmaceuticals, materials science, and beyond, making it a cornerstone of modern chemical investigations.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd